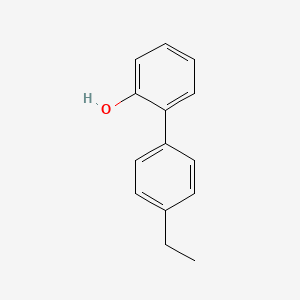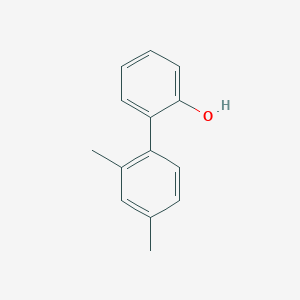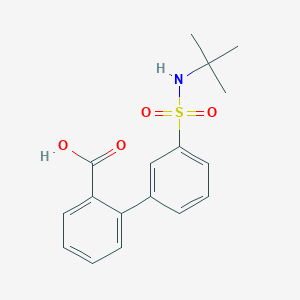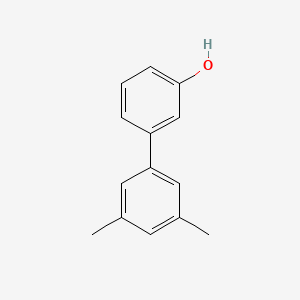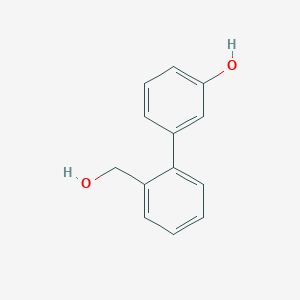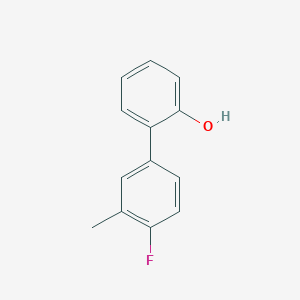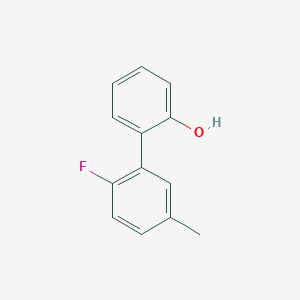
2-(2-Fluoro-5-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-5-methylphenyl)phenol, 95% (2-FMFP) is an important chemical compound with many diverse applications in the chemical and biological sciences. It is an aromatic compound with a single phenolic hydroxyl group, and is known for its stability and low volatility. 2-FMFP has been used in a variety of scientific applications, including synthetic organic chemistry, biochemistry, pharmacology, and drug discovery. It is also used in laboratory experiments to study its biochemical and physiological effects.
科学的研究の応用
2-(2-Fluoro-5-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, such as polyurethanes and polyamides. In addition, 2-(2-Fluoro-5-methylphenyl)phenol, 95% has been used in the synthesis of a variety of fluorinated compounds, such as fluorinated amino acids and fluorinated alcohols.
作用機序
The mechanism of action of 2-(2-Fluoro-5-methylphenyl)phenol, 95% is not fully understood. However, it is known to act as a nucleophile in the formation of covalent bonds with other molecules. It has been suggested that the hydroxyl group of 2-(2-Fluoro-5-methylphenyl)phenol, 95% can act as a Lewis base, and can interact with electron-deficient molecules to form covalent bonds. This can be used to synthesize a variety of compounds, including pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
2-(2-Fluoro-5-methylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, it has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, and to inhibit the activity of enzymes involved in the synthesis of proteins. Furthermore, 2-(2-Fluoro-5-methylphenyl)phenol, 95% has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
2-(2-Fluoro-5-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively stable, and can be stored at room temperature. It is also relatively non-toxic, and can be handled safely in the laboratory. However, there are some limitations to its use in laboratory experiments. It is volatile, and can easily evaporate if not handled properly. In addition, it is not water-soluble, and must be dissolved in organic solvents for use in experiments.
将来の方向性
The future of 2-(2-Fluoro-5-methylphenyl)phenol, 95% is promising. It has potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. It could also be used in the synthesis of polymers, such as polyurethanes and polyamides. In addition, it could be used in the synthesis of fluorinated compounds, such as fluorinated amino acids and fluorinated alcohols. Furthermore, 2-(2-Fluoro-5-methylphenyl)phenol, 95% could be used to study its biochemical and physiological effects, and could be used in the development of new drugs and treatments.
合成法
2-(2-Fluoro-5-methylphenyl)phenol, 95% can be synthesized by a variety of methods. The most common method is the Friedel-Crafts acylation reaction of an aromatic compound, such as benzene, with a fluorinated acid chloride to form the aromatic fluorinated compound. This method has been used to synthesize 2-(2-Fluoro-5-methylphenyl)phenol, 95% from 2-fluoro-5-methylbenzoyl chloride and benzene. Other methods include the reaction of 2-fluoro-5-methylbenzaldehyde with a Grignard reagent, and the reaction of 2-fluoro-5-methylbenzoic acid with an alkyl halide.
特性
IUPAC Name |
2-(2-fluoro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-6-7-12(14)11(8-9)10-4-2-3-5-13(10)15/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBDPMQYSNLUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683441 |
Source


|
| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-10-7 |
Source


|
| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369884.png)
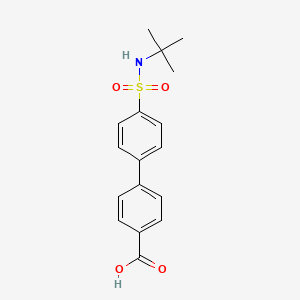
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369917.png)
